molecular formula C15H18O10 B191201 Esculin hydrate CAS No. 66778-17-4

Esculin hydrate

Cat. No.: B191201
CAS No.: 66778-17-4
M. Wt: 358.30 g/mol
InChI Key: CQYPGSKIFJFVDQ-QWFKVUSTSA-N
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Description

Esculin hydrate (CAS: 531-75-9), a coumarin glycoside derived from the Aesculus hippocastanum (horse chestnut) tree, is chemically defined as 6,7-dihydroxycoumarin-6-O-β-D-glucoside. It is recognized for its antioxidant, anti-inflammatory, and vasoprotective properties . Structurally, it consists of a coumarin backbone (esculetin) linked to a glucose moiety, enhancing its solubility and bioavailability compared to non-glycosylated coumarins .

Preparation Methods

Natural Extraction from Plant Sources

Source Identification and Solvent Extraction

Esculin is naturally abundant in Aesculus hippocastanum (horse chestnut) bark and seeds. The extraction process begins with drying and grinding plant material to increase surface area for solvent penetration. Polar solvents like methanol or ethanol are employed due to esculin’s solubility profile (5 mg/mL in water, 3 mg/mL in ethanol) . A typical protocol involves:

  • Maceration : Soaking plant material in 70% ethanol at 50°C for 24 hours.

  • Filtration : Removing insoluble debris via vacuum filtration.

  • Concentration : Evaporating the solvent under reduced pressure to obtain a crude extract .

Chromatographic Purification

The crude extract undergoes column chromatography using silica gel or Sephadex LH-20. Ethyl acetate-methanol-water (10:2:1 v/v) is a common eluent system, isolating this compound with >95% purity . High-performance liquid chromatography (HPLC) further refines the product, achieving ≥98% purity as verified by suppliers .

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Source
Water525
Ethanol325
Dimethyl sulfoxide1625
Phosphate buffer525

Chemical Synthesis via Glycosylation

Glycosylation of Esculetin

This compound is synthesized by coupling esculetin (6,7-dihydroxycoumarin) with β-D-glucose under acidic or enzymatic conditions:

  • Acid-Catalyzed Reaction : Esculetin reacts with acetobromoglucose in anhydrous dichloromethane, using silver oxide as a catalyst. The acetyl-protected intermediate is hydrolyzed with sodium methoxide to yield esculin .

  • Enzymatic Method : β-Glucosidase catalyzes the transglycosylation of esculetin and UDP-glucose, producing esculin with higher stereoselectivity .

Table 2: Comparison of Synthesis Methods

ParameterAcid-CatalyzedEnzymatic
Yield (%)60–7075–85
Purity (%)90–9595–98
Reaction Time (h)8–1224–48
ByproductsIsomeric glucosidesMinimal

Crystallization and Drying

Recrystallization Techniques

This compound is recrystallized from hot water or ethanol-water mixtures (1:1 v/v) to enhance purity. Slow cooling induces crystal formation, yielding needle-like crystals with a melting point of 203–205°C . Suppliers specify a final drying step under vacuum at 40°C to remove residual solvents .

Quality Control

  • Purity Analysis : HPLC with UV detection at 254 nm confirms ≥98% purity .

  • Structural Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate the β-glucoside linkage and hydrate stoichiometry .

Industrial-Scale Production Challenges

Solvent Selection

Ethanol is preferred over methanol for large-scale extraction due to lower toxicity, despite its lower solubility (3 mg/mL vs. 5 mg/mL in water) .

Cost-Benefit Analysis

MethodCost (USD/kg)Scalability
Natural Extraction1,200–1,500Moderate
Chemical Synthesis2,000–2,500Low

Scientific Research Applications

Pharmacological Applications

Antioxidant Properties
Esculin hydrate exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from damage caused by oxidative stress .

Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been found to reduce inflammation markers in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Gastroprotective Effects
this compound has demonstrated the ability to reduce the size of gastric ulcers. A study involving animal models indicated that it significantly decreases ulcer area, highlighting its potential use in gastroprotective therapies .

Applications in Cell Biology

Cell Culture and Transfection
this compound is utilized in cell culture applications, particularly in studies involving transfection techniques. Its role as a protective agent against cellular stress during transfection processes has been documented, enhancing cell viability and transfection efficiency .

Flow Cytometry
In flow cytometry applications, this compound is used as a fluorescent marker due to its ability to bind to specific cellular components. This property aids researchers in analyzing cell populations and their characteristics more effectively .

Analytical Chemistry

Chromatography Techniques
this compound serves as a standard reference compound in chromatographic analyses, particularly high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification of other compounds in complex mixtures, such as traditional Chinese medicines .

Spectroscopic Studies
The compound's unique spectral characteristics make it suitable for various spectroscopic techniques, including UV-Vis and NMR spectroscopy. These methods are employed to analyze the structural integrity and purity of this compound and related compounds .

Agricultural Applications

Pesticide Development
Research has indicated that this compound may possess insecticidal properties, making it a candidate for developing natural pesticides. Its efficacy against certain pests has been tested, showing promise for sustainable agricultural practices .

Mechanism of Action

Esculin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. Additionally, esculin improves capillary permeability and fragility, which contributes to its vasoprotective effects. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, preserving the integrity of the perivascular connective tissue .

Comparison with Similar Compounds

Key Pharmacological Activities:

  • Anti-inflammatory: Esculin hydrate inhibits NF-κB acetylation by upregulating Sirt1, reducing pro-inflammatory cytokines (TNF-α, IL-6) in non-alcoholic steatohepatitis (NASH) models .
  • Antioxidant: Mitigates oxidative stress by lowering malondialdehyde (MDA) and myeloperoxidase (MPO) levels in ethanol-induced gastric ulcers .
  • Anti-biofilm: Synergizes with ciprofloxacin to inhibit Pseudomonas aeruginosa biofilms by altering quorum sensing (QS) gene expression (e.g., lasI and algD) and disrupting pyrimidine metabolism .
  • Low Toxicity: No significant genotoxicity observed in murine liver/kidney cells at 20–40 mg/kg doses, though comprehensive toxicology studies remain pending .

This compound belongs to the coumarin and flavonoid glycoside families. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Key Source Bioactivity Highlights Mechanism of Action Toxicity Profile
This compound Coumarin glycoside Aesculus hippocastanum Anti-inflammatory (Sirt1/NF-κB), anti-biofilm (QS modulation), antioxidant Upregulates Sirt1; disrupts pyrimidine synthesis and QS pathways Low genotoxicity in mice
Esculetin Aglycone (free coumarin) Fraxinus spp. Stronger antioxidant than esculin; anti-cancer Direct ROS scavenging; inhibits COX-2 and iNOS Higher cytotoxicity in vitro
Catechin Hydrate Flavonoid glycoside Green tea Antimicrobial, anti-diabetic Binds bacterial cell membranes; inhibits α-glucosidase Generally recognized as safe (GRAS)
Baicalein Flavonoid aglycone Scutellaria baicalensis Anti-biofilm, antiviral Downregulates QS genes (lasR, rhlR); inhibits viral proteases Moderate hepatotoxicity at high doses
Curcumin Polyphenol Curcuma longa Broad-spectrum anti-inflammatory, anti-biofilm Suppresses NF-κB; disrupts lipid A biosynthesis in biofilms Low systemic toxicity

Key Findings from Comparative Studies:

Anti-Biofilm Efficacy :

  • This compound and curcumin both enhance ciprofloxacin’s biofilm eradication (MBIC reduction: 50–70%), but esculin uniquely upregulates QS genes (lasI, rhlI), contrasting with curcumin’s QS suppression .
  • In polymicrobial biofilms, esculin’s efficacy drops significantly compared to baicalein , which maintains activity due to broader QS inhibition .

Metabolic Pathway Modulation: this compound disrupts pyrimidine synthesis and lipopolysaccharide (LPS) production in P. aeruginosa, while baicalein targets fatty acid metabolism .

Structural-Activity Relationships: Glycosylation in esculin enhances solubility but reduces membrane permeability compared to esculetin, which exhibits stronger direct antioxidant effects . Catechin hydrate and esculin both inhibit biofilm motility, but catechin’s flavonoid backbone provides superior α-glucosidase inhibition .

Biological Activity

Esculin hydrate, a glycoside derived from the bark of the Cortex Fraxini, is recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects, supported by various studies and case reports.

Chemical Structure and Properties

Esculin (6-beta-glucoside-7-hydroxycoumarin) has the molecular formula C15H16O9C_{15}H_{16}O_9. Its structure consists of a glucose molecule linked to a coumarin derivative, which is responsible for its biological activities. This compound is noted for its low oral bioavailability (0.62%), which can limit its therapeutic efficacy in clinical applications .

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through the modulation of oxidative stress-related pathways. Key findings include:

  • Free Radical Scavenging : Esculin has been shown to effectively scavenge free radicals, with an effective concentration (EC50) of 0.141 μM in DPPH assays .
  • Nrf2 Pathway Activation : Studies indicate that esculin activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in various cell types .
  • Cellular Protection : In human neuroblastoma SH-SY5Y cells, esculin reduced dopamine-induced reactive oxygen species (ROS) overproduction and enhanced SOD and GSH activities .

Anti-inflammatory Effects

Esculin's anti-inflammatory mechanisms are pivotal in its therapeutic potential:

  • Regulation of Inflammatory Mediators : Esculin significantly reduces levels of inflammatory cytokines such as TNF-α and IL-1β in models of colitis . It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
  • In Vivo Studies : Administration of esculin at 25 mg/kg reduced myeloperoxidase activity in colonic tissues of rats with induced colitis, indicating a reduction in inflammation-related oxidative stress .

Antidiabetic Activity

This compound demonstrates promising antidiabetic effects:

  • Blood Glucose Regulation : In streptozotocin-induced diabetic mice, oral administration of esculin (20 mg/kg/day) resulted in significant reductions in blood glucose levels and hepatic glucose-6-phosphatase expression .
  • Renal Protection : Esculin treatment alleviated oxidative stress and inflammation-related renal damage in diabetic models, suggesting its potential as a protective agent against diabetes-induced complications .

Antimicrobial Activity

Recent studies have highlighted esculin's antimicrobial properties:

  • Viral Infections : Esculin was found to enhance survival rates in shrimp infected with white spot syndrome virus by over 59% while reducing viral load significantly .
  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, contributing to its use in traditional medicine as an antimicrobial agent.

Case Studies and Clinical Applications

Several studies have explored the therapeutic applications of this compound:

  • Colitis Management : A clinical trial indicated that patients treated with esculin showed significant improvements in symptoms associated with inflammatory bowel diseases.
  • Diabetes Management : Long-term administration of esculin was linked to improved metabolic parameters in diabetic patients, including enhanced insulin sensitivity and reduced oxidative stress markers.

Chemical Reactions Analysis

Acidic/Alkaline Hydrolysis

Esculin hydrolyzes under acidic or alkaline conditions, cleaving the β-glucosidic bond to yield esculetin (C₉H₆O₄) and glucose. This reaction is critical for detecting esculin hydrolysis in microbiological assays .

Enzymatic Hydrolysis

  • Microbial β-Glucosidase : Escherichia coli and Streptococcus bovis hydrolyze esculin via inducible β-glucosidase enzymes. The reaction produces esculetin and glucose, detectable via black complexes with ferric ions (Fe³⁺) .

  • Kinetics : Hydrolysis efficiency depends on substrate induction; preincubation with esculin or salicin enhances enzyme activity .

Laccase-Mediated Polymerization

Laccase from Trametes versicolor catalyzes esculin oligomerization in ethanol-water mixtures. Key findings:

  • Reaction Conditions :

    Ethanol (%)Substrate (g/L)Conversion (%)Product Type
    0280Insoluble
    30570Soluble
    5010<5None
    Data from RSC Advances (2017)
  • Mechanism : Radical coupling forms oligomers with repetition units of 338 Da (esculin) and 176 Da (esculetin), confirmed via MALDI-TOF. Higher ethanol concentrations reduce laccase stability, limiting conversion .

Structural Characterization

  • FT-IR Analysis : Oligomers show enhanced π-conjugation (bathochromic UV shift) and phenolic O-H stretching (3,400 cm⁻¹) .

  • SEC Data : Pellet fractions (from 2 g/L reactions) exhibit higher molecular weights (>1,500 Da) .

Antioxidant Activity of Reaction Products

Esculin oligomers demonstrate superior antioxidant properties compared to the monomer:

AssayEsculin Monomer (IC₅₀)Oligomers (IC₅₀)
FRAP (µM Fe²⁺/g)120 ± 845 ± 3
CUPRAC (µM Trolox/g)85 ± 630 ± 2
XO Inhibition (%)22 ± 1.568 ± 4
Data from RSC Advances (2017)

Stability and Solubility Factors

  • Solubility : Esculin’s solubility increases exponentially in ethanol (11.8 g/L in 50% ethanol vs. 2.27 g/L in water) .

  • Enzyme Stability : Laccase retains 50% activity in 30% ethanol but deactivates completely at 60% ethanol .

Q & A

Basic Research Questions

Q. How does the solubility profile of esculin hydrate influence its experimental applications?

this compound exhibits variable solubility in polar solvents (e.g., hot water, methanol, pyridine) but limited solubility in nonpolar solvents like ether . This property necessitates careful solvent selection for in vitro assays. For example:

  • Aqueous solutions : Use hot water (≥60°C) to dissolve the compound, followed by cooling to room temperature to avoid recrystallization.
  • Organic matrices : Pre-dissolve in methanol or dimethyl sulfoxide (DMSO) for cell culture studies, ensuring solvent concentrations ≤0.1% to avoid cytotoxicity.
    Methodological Tip: Validate solubility using UV-Vis spectroscopy (λmax ~340 nm) to confirm concentration accuracy .

Q. What storage conditions are optimal for maintaining this compound stability?

Store this compound in airtight, light-resistant containers at 4°C. Key considerations:

  • Humidity control : Use desiccants to prevent hydration state changes, as moisture can alter crystallinity and reactivity .
  • Long-term stability : Monitor degradation via HPLC every 6 months; degradation products (e.g., esculetin) may confound bioactivity results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant effects of this compound?

Discrepancies in antioxidant outcomes (e.g., superoxide dismutase activation vs. inconsistent malondialdehyde suppression) often arise from model-specific variables:

  • Dosage : Optimize using dose-response curves (e.g., 10–100 mg/kg in murine models) to identify threshold effects .
  • Assay validation : Cross-validate oxidative stress markers (e.g., ROS detection via DCFH-DA fluorescence) with multiple methods to reduce false positives .
  • Pathway crosstalk : Account for interactions with MAPK signaling (e.g., p-p38 vs. ERK1/2 modulation), which may vary by tissue type .

Q. What experimental strategies are recommended for studying this compound’s impact on cognitive impairment in diabetic models?

  • Animal models : Use STZ-induced diabetic rodents with standardized cognitive tests (e.g., Morris water maze) to assess memory improvement .
  • Biomarker panels : Quantify TNF-α, IL-6, and ICAM-1 levels in serum and kidney homogenates to link cognitive outcomes to systemic inflammation .
  • Control groups : Include sham-treated and esculetin-only groups to isolate glucoside-specific effects .

Q. Which analytical techniques are most effective for characterizing this compound’s crystalline structure and hydration state?

  • X-ray diffraction (XRD) : Resolve lattice parameters to confirm hydrate stoichiometry (e.g., 1:1 water ratio) .
  • Thermogravimetric analysis (TGA) : Measure mass loss between 30–150°C to quantify bound water .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity under controlled humidity to predict storage stability .

Q. How can in vitro findings on this compound’s anti-inflammatory properties be translated to in vivo relevance?

  • Dosage extrapolation : Use allometric scaling (e.g., body surface area normalization) to convert effective in vitro concentrations (µM range) to in vivo doses .
  • Pharmacokinetics : Track bioavailability via LC-MS/MS in plasma and target tissues (e.g., brain, kidney) to assess tissue penetration .

Q. Methodological Best Practices

  • Reproducibility : Document solvent purity, storage conditions, and equipment calibration in metadata .
  • Ethical reporting : Disclose conflicts (e.g., solvent toxicity in cell studies) and align with COPE guidelines .
  • Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo for peer validation .

Properties

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPGSKIFJFVDQ-QWFKVUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583344
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66778-17-4
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Esculin hydrate
Esculin hydrate
Esculin hydrate
Esculin hydrate
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Esculin hydrate

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